molecular formula C25H22N2O5 B2927490 N-(4-(dimethylamino)phenyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide CAS No. 951929-03-6

N-(4-(dimethylamino)phenyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Cat. No.: B2927490
CAS No.: 951929-03-6
M. Wt: 430.46
InChI Key: UJNLFTUYUWLFEK-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide (CAS 951929-03-6) is a 4H-chromene-based compound of significant interest in medicinal chemistry and anticancer research. This benzamide derivative is part of a class of compounds investigated for their potential to selectively target and overcome multidrug resistance (MDR) in malignancies . MDR, often mediated by mechanisms such as the overexpression of anti-apoptotic Bcl-2 family proteins or ATP-binding cassette (ABC) transporter proteins like p-glycoprotein, is a major challenge in effective cancer treatment . Research into related 4H-chromene structures suggests potential mechanisms of action involve the induction of ER Ca2+ release and the initiation of apoptosis primarily through the endoplasmic reticulum pathway, potentially via antagonism of anti-apoptotic Bcl-2 family proteins and the SERCA pump . With a molecular formula of C25H22N2O5 and a molecular weight of 430.45 g/mol , this compound is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-27(2)18-8-6-17(7-9-18)26-25(29)16-4-10-19(11-5-16)32-23-15-31-22-14-20(30-3)12-13-21(22)24(23)28/h4-15H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNLFTUYUWLFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a dimethylamino group and a chromenyl moiety linked via a benzamide framework. Its structural formula can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

This configuration suggests potential interactions with biological targets, particularly in cancer and infectious disease models.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. A series of derivatives based on the benzamide scaffold were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Case Study: Anti-Melanoma Activity

In a study examining anti-melanoma activity, the compound demonstrated an IC50 value of approximately 1.5 µM against A2058 human melanoma cells. This suggests that it effectively inhibits cell proliferation and induces apoptosis in these cells.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety could enhance antiviral efficacy.

Research Findings

  • Compound Efficacy : In vitro assays showed that certain analogs exhibited EC50 values as low as 0.044 µM against HCV, comparable to existing antiviral therapies.
  • Mechanism of Action : The proposed mechanism involves inhibition of viral replication through interference with the viral life cycle, potentially targeting viral proteins essential for replication.

Antibacterial Activity

The compound's antibacterial properties have been explored as well, particularly against drug-resistant strains. Studies indicate that it acts synergistically with conventional antibiotics, enhancing their effectiveness against pathogens like Acinetobacter baumannii.

Data Table: Biological Activity Overview

Activity Type Target IC50/EC50 Value Reference
AnticancerA2058 Melanoma Cells1.5 µM
AntiviralHepatitis C Virus0.044 µM
AntibacterialAcinetobacter baumanniiSynergistic effect

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, but further investigations are needed to assess toxicity profiles and metabolic pathways.

Safety Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity. However, long-term studies are necessary to fully understand its safety profile in vivo.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The chromenone-ether linkage in the target compound likely requires multi-step synthesis, contrasting with simpler benzamide derivatives (e.g., ’s compound) prepared via direct coupling .
  • Thermodynamic Stability: The dimethylamino group may reduce crystallinity compared to halogenated analogs (e.g., ’s chloro derivatives), complicating structural characterization .

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